molecular formula C6H12O3 B1618045 2-Methyl-1,3,6-trioxocane CAS No. 2781-01-3

2-Methyl-1,3,6-trioxocane

Cat. No.: B1618045
CAS No.: 2781-01-3
M. Wt: 132.16 g/mol
InChI Key: GIKNJVNWABGPEE-UHFFFAOYSA-N
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Description

2-Methyl-1,3,6-trioxocane is a cyclic ketene acetal with the molecular formula C₆H₁₂O₃. It is a versatile compound known for its ability to undergo ring-opening polymerization, leading to the formation of biodegradable polyesters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3,6-trioxocane typically involves the reaction of 2-(chloromethyl)-1,3,6-trioxocane with potassium tert-butoxide in tert-butanol. The reaction is carried out in a Schlenk tube under nitrogen atmosphere at 120°C for 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3,6-trioxocane primarily undergoes ring-opening polymerization reactions. It can copolymerize with various vinyl monomers such as styrene, vinyl acetate, methyl vinyl ketone, N-vinyl-2-pyrrolidone, N-isopropyl acrylamide, and maleic anhydride .

Common Reagents and Conditions:

    Radical Initiators: These are used to initiate the ring-opening polymerization. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

    Reaction Conditions: The polymerization reactions are typically carried out at elevated temperatures in the presence of a radical initiator.

Major Products: The primary products of these reactions are biodegradable polyesters with ester groups introduced into the backbone. These polyesters exhibit various functionalities such as photolysis, water-solubility, thermosensitivity, detergent builder properties, and water-absorbability .

Scientific Research Applications

2-Methyl-1,3,6-trioxocane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,6-trioxocane involves radical ring-opening polymerization. In the presence of a radical initiator, the compound undergoes ring-opening to form a reactive intermediate. This intermediate then copolymerizes with vinyl monomers to form polyesters. The ester groups introduced into the polymer backbone contribute to the biodegradability of the resulting polymers .

Comparison with Similar Compounds

Uniqueness: The principal advantage of 2-Methyl-1,3,6-trioxocane over similar compounds is its ability to copolymerize with various vinyl monomers in the presence of a radical initiator. This unique property allows for the synthesis of functional biodegradable polymers with diverse applications .

Properties

IUPAC Name

2-methyl-1,3,6-trioxocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6-8-4-2-7-3-5-9-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNJVNWABGPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182130
Record name 2-Methyl-1,3,6-trioxocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2781-01-3
Record name 2-Methyl-1,3,6-trioxocane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3,6-trioxocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1,3,6-TRIOXOCANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3611OQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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